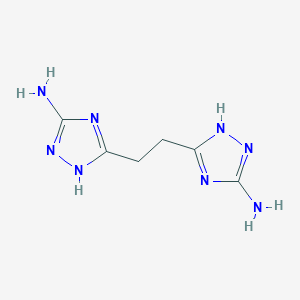

5,5'-Ethane-1,2-diylbis(1H-1,2,4-triazol-3-amine) dinitrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis pathway for ‘5,5’-Ethane-1,2-diylbis (1H-1,2,4-triazol-3-amine) dinitrate’ involves the reaction of ethylenediamine with sodium azide to form 5,5’-Ethane-1,2-diylbis (1H-1,2,4-triazole). This intermediate is then reacted with nitric acid to form the final product. The final product is purified by recrystallization or column chromatography.Molecular Structure Analysis

The molecular formula of 5,5’-Ethane-1,2-diylbis(1H-1,2,4-triazol-3-amine) dinitrate is C6H12N10O6 . Its molecular weight is 320.23 . The solid-state structures of the compounds are confirmed by single-crystal X-ray diffraction .Chemical Reactions Analysis

5,5’-Ethane-1,2-diylbis(1H-1,2,4-triazol-3-amine) dinitrate acts as a chelating agent, which means it binds to metal ions in solution. This binding prevents the metal ions from participating in chemical reactions, and it can also be used to remove metal ions from solution.Physical and Chemical Properties Analysis

The melting point of 5,5’-Ethane-1,2-diylbis(1H-1,2,4-triazol-3-amine) dinitrate is 251-253 °C . It has a surprisingly high density of 1.91 g cm −3 at 100 K (1.86 g cm −3 at 298 K) .Mechanism of Action

5,5’-Ethane-1,2-diylbis(1H-1,2,4-triazol-3-amine) dinitrate acts as a chelating agent, which means it binds to metal ions in solution. This binding prevents the metal ions from participating in chemical reactions, and it can also be used to remove metal ions from solution. It has also been shown to inhibit the activity of certain enzymes, which can be used to study enzyme kinetics.

Future Directions

Further studies are required to explore the potential applications of 5,5’-Ethane-1,2-diylbis(1H-1,2,4-triazol-3-amine) dinitrate. This includes more detailed evaluation of its cytotoxicity effect, studies of binding of the compounds with bovine serum albumin, their ability to intercalate into the DNA duplex, proteasome inhibitory activity, etc .

Properties

IUPAC Name |

5-[2-(3-amino-1H-1,2,4-triazol-5-yl)ethyl]-1H-1,2,4-triazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N8/c7-5-9-3(11-13-5)1-2-4-10-6(8)14-12-4/h1-2H2,(H3,7,9,11,13)(H3,8,10,12,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRIQYSBGTNWGDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC1=NC(=NN1)N)C2=NC(=NN2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,10-Diaza-9-(3-bromo-4-methoxyphenyl)-5,5,13-trimethyltricyclo[9.4.0.0<3,8>]pentadeca-1(11),3(8),12,14-tetraen-7-one](/img/structure/B6360805.png)

![(R)-6,6a,7,8,9,10-Hexahydro-5H-pyrido[1,2-a]quinoxaline](/img/structure/B6360840.png)

![4-Bromo-[1,5]naphthyridine dihydrobromide](/img/structure/B6360850.png)

![2-[3-Bromo-5-(trifluoromethoxy)phenyl]-1,3-dioxolane](/img/structure/B6360884.png)